Bezafibroyl-CoA
Description
Structure
2D Structure
Properties
CAS No. |
109881-30-3 |
|---|---|
Molecular Formula |
C40H54ClN8O19P3S |
Molecular Weight |
1111.3 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanethioate |
InChI |
InChI=1S/C40H54ClN8O19P3S/c1-39(2,20-64-71(61,62)68-70(59,60)63-19-27-31(67-69(56,57)58)30(51)37(65-27)49-22-48-29-33(42)46-21-47-34(29)49)32(52)36(54)45-16-14-28(50)43-17-18-72-38(55)40(3,4)66-26-11-5-23(6-12-26)13-15-44-35(53)24-7-9-25(41)10-8-24/h5-12,21-22,27,30-32,37,51-52H,13-20H2,1-4H3,(H,43,50)(H,44,53)(H,45,54)(H,59,60)(H,61,62)(H2,42,46,47)(H2,56,57,58)/t27-,30-,31-,32+,37-/m1/s1 |
InChI Key |
OZLXUAXALOFHOV-JODUHGKGSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)CCNC(=O)C5=CC=C(C=C5)Cl)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)CCNC(=O)C5=CC=C(C=C5)Cl)O |
Synonyms |
ezafibroyl-CoA bezafibroyl-coenzyme A coenzyme A, bezafibroyl- |
Origin of Product |
United States |
Synthetic Methodologies and Biophysical Characterization of Bezafibroyl Coa
Chemical Synthesis Protocols for Bezafibroyl-CoA Generation
The synthesis of this compound typically involves the formation of a thioester bond between bezafibrate (B1666932) and coenzyme A. This process often employs in vitro chemical methods adapted from established protocols for synthesizing acyl-CoA esters.
Optimized In Vitro Synthesis Approaches (e.g., adaptations of Rasmussen et al. methods)
One method for synthesizing this compound is an adaptation of a protocol described by Rasmussen et al. springermedizin.denih.gov. This approach involves reacting bezafibrate with coenzyme A using specific activating agents and controlled reaction conditions to facilitate the thioesterification.
In a reported adaptation, this compound was synthesized using bezafibrate dissolved in a mixture of dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) springermedizin.denih.gov. Triethylamine (B128534) and ethylchloroformate, diluted in dry DCM, were utilized in the reaction springermedizin.denih.gov. The reaction mixture containing bezafibrate and triethylamine was incubated under constant stirring in a nitrogen atmosphere at room temperature for a set period before the addition of ethylchloroformate springermedizin.denih.gov. Following the addition of ethylchloroformate, the incubation continued for an extended period springermedizin.denih.gov.
Critical Reagents and Reaction Conditions for Thioesterification
The synthesis of this compound relies on critical reagents and precisely controlled reaction conditions to achieve efficient thioester formation. Key reagents include bezafibrate, coenzyme A, and activating agents like ethylchloroformate and a base such as triethylamine springermedizin.denih.gov. Solvents like dichloromethane and tetrahydrofuran are used, often dried to prevent unwanted side reactions springermedizin.denih.gov.
Specific reaction conditions, such as temperature, reaction time, and the atmosphere under which the reaction is conducted (e.g., nitrogen), are crucial for optimizing the yield and purity of this compound springermedizin.denih.gov. The molar ratios of the reactants and the concentrations of the solutions also play significant roles in the success of the synthesis springermedizin.denih.gov.
Advanced Analytical Techniques for this compound Quantification and Purity Assessment
Following synthesis, the characterization of this compound is essential to confirm its identity, assess its purity, and quantify its concentration. Various analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity and confirming the identity of this compound springermedizin.denih.gov. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase moravek.comtorontech.com. By using appropriate columns and solvent systems, this compound can be separated from starting materials, byproducts, and impurities. The elution profile and retention time of the synthesized compound can be compared to those of a known standard (if available) to confirm its identity. Purity is typically determined by integrating the peak area corresponding to this compound relative to the total peak area of all detected components in the chromatogram moravek.comtorontech.comchromatographyonline.com.
Spectrophotometric Assays for Thioester Content (e.g., 5,5'-dithiobis-(2-nitrobenzoic) acid (DTNB) method)
Spectrophotometric assays are valuable for quantifying the thioester content of this compound. A common method is the use of 5,5'-dithiobis-(2-nitrobenzoic) acid (DTNB), also known as Ellman's reagent nih.govnih.govdojindo.com. This method is based on the reaction of DTNB with free thiol groups, releasing a chromophore that absorbs light at 412 nm nih.govdojindo.com.
While this compound itself is a thioester and does not have a free thiol group, the thioester bond can be hydrolyzed to release free coenzyme A (CoA-SH), which contains a free thiol. Therefore, quantifying the released CoA-SH after hydrolysis allows for the determination of the original this compound concentration. In a reported method, this compound was diluted in a buffer, treated with a base (NaOH) to induce hydrolysis, and then neutralized with acid (HCl) before measuring the absorbance at 412 nm after reaction with DTNB nih.gov. The concentration of this compound can then be determined using a calibration curve prepared with a known concentration of a coenzyme A salt nih.gov.
Mass Spectrometry-Based Approaches for Molecular Characterization
Mass spectrometry (MS) is a powerful technique for the molecular characterization of this compound, providing information about its molecular weight and structure nih.govnih.govresearchgate.net. Coupled with liquid chromatography (LC-MS), it allows for the separation of this compound from other components before analysis nih.govnih.gov. Electrospray ionization (ESI) is a common method for generating ions from polar molecules like acyl-CoAs for MS analysis nih.gov.
Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the this compound ion and analyzing the resulting fragment ions nih.govresearchgate.net. Acyl-CoAs often exhibit characteristic fragmentation patterns, such as the neutral loss of adenosine (B11128) diphosphate, which can be used for their identification and quantification using techniques like multiple reaction monitoring (MRM) nih.gov. MS-based approaches offer high sensitivity and specificity for detecting and characterizing this compound in complex samples nih.govnih.govresearchgate.net.
Compound Information
| Compound Name | PubChem CID |
| This compound | Not readily available in standard PubChem search for the conjugate, but bezafibrate (parent compound) and Coenzyme A have CIDs. |
| Bezafibrate | 2352 |
| Coenzyme A | 317 |
| Ethylchloroformate | 7902 |
| Triethylamine | 7806 |
| Dichloromethane | 6344 |
| Tetrahydrofuran | 8028 |
| DTNB | 8247 |
| Sodium Hydroxide | 14798 |
| Hydrochloric Acid | 313 |
Data Table Example (Illustrative based on synthesis description):
| Reagent | Amount Used | Concentration | Role in Reaction |
| Bezafibrate | 36 μmol | - | Starting Material |
| DCM/THF (5:2) | 1.4 mL | - | Solvent |
| Triethylamine | 40 μL | 1 M | Base |
| Ethylchloroformate | 40 μL | 1 M | Activating Agent |
Data Table Example (Illustrative based on DTNB assay description):
| Sample | Treatment | Absorbance (412 nm) | Calculated Thioester Concentration |
| This compound Sample | Hydrolysis + DTNB | [Measured Value] | [Calculated Value] |
| CoA Standard 1 | DTNB | [Measured Value] | [Known Concentration] |
| CoA Standard 2 | DTNB | [Measured Value] | [Known Concentration] |
| Blank | - | [Measured Value] | 0 |
Enzymatic and Metabolic Interactions of Bezafibroyl Coa in Lipid Homeostasis
Direct Inhibition of Fatty Acid Elongation Enzymes
Bezafibroyl-CoA has been demonstrated to directly inhibit the activity of enzymes responsible for fatty acid chain elongation. This inhibition is a key mechanism by which this compound influences the cellular lipid profile, particularly the levels of very long-chain fatty acids (VLCFAs). nih.govuniprot.orguniprot.orgsigmaaldrich.com
Targeting of Very Long-Chain Fatty Acid Elongase 1 (ELOVL1)
Studies have shown that this compound specifically targets and inhibits ELOVL1, an elongase enzyme crucial for the synthesis of VLCFAs, particularly the elongation of C22:0-CoA to C24:0-CoA and further to C26:0-CoA. nih.govsigmaaldrich.com This inhibition contributes to the reduction of VLCFA levels in cellular models. nih.govuniprot.orguniprot.orgsigmaaldrich.com
Inhibition of Other Fatty Acid Elongase Isoforms (e.g., ELOVL6)
In addition to ELOVL1, this compound has also been found to inhibit other fatty acid elongase isoforms, such as ELOVL6. nih.govuniprot.orguniprot.org ELOVL6 is primarily involved in the elongation of saturated and monounsaturated fatty acids with chain lengths of 12, 14, and 16 carbons, showing higher activity towards C16:0-CoA. uniprot.org The inhibition of ELOVL6 by this compound therefore impacts the synthesis of longer-chain fatty acids that serve as substrates for further elongation by enzymes like ELOVL1. nih.govuniprot.orguniprot.org
Delineation of Substrate Specificity in Elongation Inhibition (e.g., C16:0-CoA, C22:0-CoA)
Research indicates that this compound inhibits the elongation activity utilizing both C16:0-CoA and C22:0-CoA as substrates. nih.govuniprot.orguniprot.org This demonstrates that this compound's inhibitory effect is not limited to only the final steps of VLCFA synthesis catalyzed by ELOVL1 but also affects earlier steps mediated by enzymes like ELOVL6. nih.govuniprot.orguniprot.org The inhibition of elongation of both C16:0-CoA (a substrate for ELOVL6) and C22:0-CoA (a substrate for ELOVL1) by this compound has been observed in a concentration-dependent manner. nih.govuniprot.orguniprot.org
Inhibition of Fatty Acid Elongation by this compound (Based on research findings) nih.govuniprot.orguniprot.org
| Substrate | Targeted Elongase (Primary) | Effect of this compound |
| C16:0-CoA | ELOVL6 | Inhibition |
| C22:0-CoA | ELOVL1 | Inhibition |
Kinetic Analysis of Enzymatic Inhibition Mechanisms
Kinetic studies have been conducted to understand the nature of this compound's enzymatic inhibition. While specific kinetic parameters such as Ki values may vary depending on the experimental setup and enzyme source, the observed concentration-dependent inhibition of fatty acid elongation activity using different acyl-CoA substrates highlights a direct interaction of this compound with the elongation machinery. nih.govuniprot.orguniprot.org Furthermore, this compound has been shown to inhibit carnitine palmitoyltransferase (CPT) I in rat liver mitochondria with comparable potency to bezafibrate (B1666932), suggesting an impact on the transport of fatty acids into mitochondria for beta-oxidation, although the kinetics were distinct. medchemexpress.com
Modulation of Fatty Acid Oxidation Pathways
This compound's influence extends to pathways involved in fatty acid oxidation, although the direct enzymatic interactions with core beta-oxidation enzymes appear less characterized compared to its effects on elongation.
Influence on Mitochondrial Beta-Oxidation Enzymes (e.g., Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD))
While bezafibrate itself has been shown to increase the expression and activity of VLCAD in certain cellular contexts, the direct inhibitory or stimulatory effect of this compound specifically on mitochondrial beta-oxidation enzymes like VLCAD is not as extensively documented in the provided search results as its inhibition of fatty acid elongation. However, this compound has been reported to inhibit mitochondrial fatty acid oxidation in rat liver, and this inhibition may be related to its effect on enzymes facilitating fatty acid entry into mitochondria. medchemexpress.com Specifically, this compound inhibited overt carnitine palmitoyltransferase (I), an enzyme located on the outer mitochondrial membrane that is crucial for the transfer of long-chain fatty acids into the mitochondria for beta-oxidation. medchemexpress.com This inhibition of CPT I by this compound could thus indirectly modulate mitochondrial beta-oxidation by limiting substrate availability. medchemexpress.com
Regulation of Peroxisomal Beta-Oxidation Components (e.g., Acyl-CoA Oxidase (ACO))
This compound's interaction with PPARα leads to the regulation of target genes involved in lipid metabolism, including those participating in fatty acid oxidation, such as acyl-CoA oxidase (ACO) and carnitine palmitoyltransferase I (CPT I) ontosight.ai. ACO is a rate-limiting enzyme in the peroxisomal beta-oxidation pathway, responsible for the initial desaturation of acyl-CoA esters. Activation of PPARα by this compound enhances the expression of ACO, thereby promoting peroxisomal fatty acid oxidation ontosight.ai. This increased enzymatic activity contributes to the breakdown of very long-chain fatty acids (VLCFAs) and other lipid species within peroxisomes.
Differential Effects on Hepatic Fatty Acid Oxidation
This compound has been shown to influence hepatic fatty acid oxidation through multiple mechanisms. Studies in rat hepatocytes and mitochondria demonstrated that bezafibrate, and its activated form this compound, inhibit hepatic fatty acid oxidation portico.orgnih.govub.edu. Specifically, bezafibrate and this compound were found to inhibit overt carnitine palmitoyltransferase I (CPT I) in rat liver mitochondria with comparable potency, although with distinct kinetics nih.gov. CPT I is a crucial enzyme located on the outer mitochondrial membrane that regulates the entry of long-chain fatty acids into the mitochondria for beta-oxidation portico.org. The inhibition of CPT I by this compound can thus impact mitochondrial fatty acid oxidation.
Interestingly, while bezafibrate is known to activate PPARα and upregulate genes involved in fatty acid oxidation, the direct inhibitory effect of this compound on CPT I suggests a complex regulatory interplay. This differential effect, involving both transcriptional activation via PPARα and direct enzymatic inhibition, highlights the intricate mechanisms by which this compound modulates hepatic lipid metabolism. The inhibition of mitochondrial fatty acid oxidation by bezafibrate and this compound may also be relevant to the mechanism of peroxisome proliferation induced by fibrates nih.gov.
Furthermore, this compound has been shown to inhibit fatty acid chain elongation, specifically the activity of enzymes like ELOVL1, which is involved in the synthesis of VLCFAs nih.gov. This inhibitory effect contributes to the lowering of VLCFA levels nih.gov.
Interactions with Acyl-CoA Synthetases and Thioesterases
The formation and metabolism of this compound involve interactions with enzymes that handle acyl-CoA species, namely acyl-CoA synthetases (ACS) and acyl-CoA thioesterases (ACOT).
Impact on Fatty Acyl-CoA Synthetase (ACS) Activities
This compound is formed from bezafibrate through the action of an acyl-CoA synthetase, which ligates bezafibrate to coenzyme A ontosight.ai. This activation is essential for bezafibrate's pharmacological activity and its interaction with PPARα ontosight.ai. While the specific ACS isoforms involved in this compound formation are not explicitly detailed in the provided snippets, the process itself underscores the interaction of bezafibrate with the ACS enzymatic system. The presence of this compound can potentially influence the availability of free CoA and the dynamics of other acyl-CoA pools by competing for ACS activity or by affecting regulatory feedback loops.
Influence on Acyl-CoA Thioesterase (ACOT) Functions
Acyl-CoA thioesterases (ACOTs) hydrolyze acyl-CoA esters into free fatty acids and coenzyme A, playing a role in regulating intracellular acyl-CoA levels. While the direct interaction of this compound with specific ACOT isoforms is not detailed in the provided information, it is plausible that ACOTs could potentially act on this compound, hydrolyzing it back to bezafibrate and CoA. The balance between ACS and ACOT activities is crucial for maintaining appropriate levels of various acyl-CoA pools, and the introduction of a non-endogenous acyl-CoA like this compound could potentially influence this balance.
Regulation of Acyl-CoA Pool Dynamics and Subcellular Compartmentalization
The formation and presence of this compound can impact the dynamics and subcellular compartmentalization of acyl-CoA pools. As bezafibrate is activated to this compound, it utilizes intracellular CoA. This conversion, along with the potential for this compound to be a substrate or inhibitor for other enzymes, can influence the concentrations of other metabolically active acyl-CoA species within different cellular compartments like the cytosol, mitochondria, and peroxisomes. The regulation of acyl-CoA pool dynamics is critical for various cellular processes, including fatty acid synthesis, oxidation, and lipid signaling knu.edu.afknu.edu.af.
Influence on Broader Coenzyme A Metabolism and Derivatives
This compound's formation directly involves coenzyme A, highlighting its integration into CoA metabolism. The conversion of bezafibrate to its CoA ester consumes CoA, which could potentially impact the availability of free CoA for other metabolic pathways. While the extent of this impact would depend on the concentration of bezafibrate and the activity of the activating enzymes, it suggests a connection between this compound and the broader cellular CoA pool. Furthermore, as an acyl-CoA derivative, this compound itself is a non-endogenous addition to the diverse pool of acyl-CoA esters present in the cell, which includes species involved in various metabolic and regulatory functions.
Role in Acyl-CoA Transferase Reactions
This compound actively participates in and influences several acyl-CoA transferase reactions, critical enzymatic processes involving the transfer of an acyl group from an acyl-CoA donor to an acceptor molecule. wikipedia.orgontosight.ai
One notable interaction is its inhibitory effect on fatty acid elongation enzymes, specifically those involved in the synthesis of very long-chain fatty acids (VLCFAs). Research indicates that this compound, unlike free bezafibrate, acts as a potent inhibitor of both long-chain fatty acid (LCFA) and VLCFA elongation. springermedizin.denih.gov Fatty acid elongation is a process involving sequential steps catalyzed by enzymes including ELOVLs (elongation of very long-chain fatty acids), where condensation between a fatty acyl-CoA and malonyl-CoA is a key initial step. nih.govfrontiersin.org The inhibition by this compound directly impacts this pathway, leading to reduced synthesis of longer-chain fatty acids. springermedizin.denih.gov
Furthermore, this compound has been shown to inhibit carnitine palmitoyltransferase I (CPT I). nih.govwikigenes.org CPT I is a crucial enzyme located on the outer mitochondrial membrane that catalyzes the transfer of a fatty acyl group from acyl-CoA to carnitine, facilitating the transport of fatty acids into the mitochondria for beta-oxidation. ontosight.aiportico.org Studies in rat liver mitochondria have demonstrated that both bezafibrate and this compound inhibit overt CPT I, exhibiting comparable potency but distinct kinetics. nih.gov This inhibition by this compound can impact the rate of mitochondrial fatty acid oxidation. nih.govportico.org
The interaction of this compound with PPARα also indirectly influences the expression of enzymes involved in acyl-CoA metabolism. PPARα activation by this compound enhances the expression of genes for enzymes like acyl-CoA oxidase and carnitine palmitoyltransferase I, which are involved in fatty acid oxidation. ontosight.ai This presents a complex regulatory scenario where this compound directly inhibits certain acyl-CoA transferases while simultaneously promoting the expression of others via nuclear receptor activation.
Detailed research findings highlight the differential effects of bezafibrate and its CoA thioester, this compound, on enzymatic activities. For instance, in fatty acid elongation assays, only this compound demonstrated significant inhibitory activity on the elongation of C16:0-CoA and C22:0-CoA. nih.gov
| Enzyme Inhibited | Substrates Involved in Reaction | Effect of this compound | Reference |
| Fatty acid elongation enzymes | Acyl-CoA, Malonyl-CoA | Potent Inhibition | springermedizin.denih.gov |
| Carnitine Palmitoyltransferase I | Acyl-CoA, Carnitine | Inhibition | nih.govwikigenes.org |
This compound also exhibits a high binding affinity for PPARα, with reported dissociation constant (Kd) values in the nanomolar range (e.g., 2.7 nM), comparable to or higher than that of some natural unsaturated long-chain fatty acids and significantly higher than bezafibrate itself. This strong binding contributes to its efficacy as a PPARα activator and its subsequent influence on the expression of lipid-metabolizing enzymes.
Connections to General Coenzyme A Biosynthesis and Utilization
The formation of this compound directly links bezafibrate metabolism to the cellular pool of Coenzyme A. This compound is synthesized through an enzymatic process where bezafibrate is conjugated with Coenzyme A. ontosight.ai This reaction is a specific instance of CoA utilization, where CoA acts as an essential cofactor to "activate" the bezafibrate molecule, enabling its subsequent interactions with target proteins like PPARα and metabolic enzymes. ontosight.ai
Coenzyme A is a ubiquitous and essential metabolic cofactor synthesized de novo in cells from pantothenate (vitamin B5), cysteine, and adenosine (B11128) through a series of enzymatic steps. rug.nl This biosynthesis pathway ensures a cellular supply of CoA, which is crucial for numerous metabolic processes beyond bezafibrate activation, including the tricarboxylic acid cycle, fatty acid synthesis and oxidation, and amino acid metabolism. rug.nlimrpress.com
The formation of this compound represents the channeling of a portion of the cellular CoA pool towards the metabolism of a xenobiotic compound (bezafibrate). This highlights how drug metabolism pathways can intersect with fundamental cellular cofactor utilization. Coenzyme A transferases, as a class, are broadly involved in transferring CoA groups in diverse metabolic reactions. wikipedia.orgontosight.ai The enzyme(s) responsible for the specific conjugation of bezafibrate with CoA to form this compound fall under this functional category, utilizing the available cellular CoA.
The dynamic balance of CoA biosynthesis, utilization in various metabolic pathways, and the formation of conjugates like this compound collectively contribute to the intricate regulation of cellular metabolism and lipid homeostasis.
Molecular Mechanisms of Bezafibroyl Coa Mediated Cellular Responses
Transcriptional Regulation through Nuclear Receptors and Transcription Factors
Bezafibroyl-CoA significantly impacts cellular function by influencing transcriptional activity. Its primary mechanism involves interactions with the peroxisome proliferator-activated receptor family, although PPAR-independent effects and crosstalk with other signaling pathways have also been observed.
Peroxisome Proliferator-Activated Receptor (PPAR) Ligand Activity of Fibrate-CoAs
Fibrates, after being converted to their CoA thioesters, act as ligands for PPARs, particularly PPARα. This conversion is considered essential for the full biological activity of some fibrates. This compound, as the activated form of bezafibrate (B1666932), plays a key role in activating PPARs.
Specific Interactions with PPAR Isoforms (e.g., PPARα, PPARβ/δ, PPARγ)
This compound exhibits ligand activity for PPAR isoforms. Research indicates that PPARα is a primary target for bezafibrate and its CoA thioester. Studies have shown that PPARα exhibits dissociation constant (Kd) values for both bezafibrate and this compound in the nanomolar range, indicating a comparable affinity to that of endogenous ligands like unsaturated long-chain fatty acids. For instance, reported Kd values for PPARα were 13.1 nM for bezafibrate and 2.7 nM for this compound. nih.gov This suggests that this compound is a potent activator of PPARα. While PPARα is a major target, the potential for interaction with other isoforms like PPARβ/δ and PPARγ has also been explored in the context of fibrate action, although the specific affinity of this compound for these isoforms compared to PPARα is a key differentiator in its mechanism. frontiersin.orgwjgnet.com
Below is a table summarizing representative binding affinities of bezafibrate and this compound for PPARα:
| Compound | Target | Kd (nM) | Reference |
| Bezafibrate | PPARα | 13.1 | nih.gov |
| This compound | PPARα | 2.7 | nih.gov |
PPAR-Mediated Gene Expression Signatures (e.g., Fatty Acid Oxidation (FAO) genes, lipid metabolism genes)
Activation of PPARs, particularly PPARα, by this compound leads to the modulation of gene expression, significantly impacting lipid metabolism. PPARα is a key regulator of genes involved in fatty acid oxidation (FAO) and other aspects of lipid metabolism. nih.govwjgnet.com Upon binding of this compound, the activated PPARα/RXR heterodimer (as discussed in the next section) binds to peroxisome proliferator responsive elements (PPREs) in the promoter regions of target genes, leading to their increased transcription. nih.gov
Genes upregulated by PPARα activation include those involved in:
Fatty Acid Uptake and Transport: Facilitating the entry of fatty acids into cells and their transport within the cytoplasm.
Fatty Acid Oxidation (β-oxidation): Enzymes crucial for breaking down fatty acids to produce energy, such as carnitine palmitoyltransferase I (CPT-I) and medium-chain acyl-CoA dehydrogenase (MCAD). wjgnet.comwikipedia.org
Peroxisomal Oxidation: Enzymes involved in the initial steps of oxidation for very long-chain fatty acids.
Lipoprotein Metabolism: Modulating the expression of apolipoproteins and other proteins involved in the synthesis and catabolism of lipoproteins.
This coordinated upregulation of genes involved in fatty acid catabolism contributes to the lipid-lowering effects associated with bezafibrate. nih.gov
Mechanisms of PPAR-Retinoid X Receptor Heterodimerization and DNA Binding
The transcriptional activity of PPARs is dependent on their dimerization with the Retinoid X Receptor (RXR). nih.govtcmsp-e.com Upon ligand binding (such as this compound to PPARα), the PPAR and RXR proteins form a heterodimer. This heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Responsive Elements (PPREs). nih.gov PPREs typically consist of a direct repeat of the consensus sequence AGGTCA, separated by a single nucleotide (AGGTCA N AGGTCA). nih.gov Binding of the PPAR-RXR heterodimer to the PPRE recruits coactivator proteins, which in turn facilitate the recruitment of the basal transcription machinery, including RNA polymerase II, to initiate the transcription of target genes. nih.gov
PPAR-Independent Transcriptional Modulations
While PPAR activation is a primary mechanism, some effects of fibrates and their metabolites may occur independently of PPARs. Although specific detailed mechanisms for this compound's PPAR-independent transcriptional effects are less extensively documented compared to its PPAR interactions, research into fibrate action suggests the possibility of such pathways. These could involve modulation of other nuclear receptors or transcription factors, or effects on signaling pathways that indirectly influence gene expression.
Crosstalk with Other Transcriptional Regulators (e.g., STAT1, STAT3, AP-1, NF-κB)
Beyond direct PPAR activation, this compound and potentially its parent compound bezafibrate can engage in crosstalk with other transcriptional regulatory pathways. PPARα agonists have been shown to negatively regulate the activity of transcription factors involved in inflammatory responses, such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). nih.govsmw.ch This occurs through protein-protein interactions, where activated PPARα can interfere with the ability of AP-1 and NF-κB to bind DNA or recruit coactivators, thereby suppressing the transcription of pro-inflammatory genes. nih.govsmw.ch
While direct evidence specifically detailing this compound's interaction with STAT1 or STAT3 is less common in the literature, the broader context of PPAR signaling and its influence on inflammatory pathways suggests potential indirect modulation. STAT proteins (Signal Transducers and Activators of Transcription), particularly STAT1 and STAT3, are involved in cytokine signaling and immune responses. guidetopharmacology.orgmdpi.com Given the anti-inflammatory properties associated with PPARα activation, it is plausible that this compound's effects on PPARα could indirectly influence STAT signaling pathways. nih.gov
The interplay between PPARs and other transcription factors like AP-1 and NF-κB highlights the complex regulatory network through which this compound can influence cellular responses, extending beyond simple activation of PPAR target genes to include modulation of inflammatory and potentially other signaling cascades. nih.govsmw.ch
Cellular Signaling Pathway Interventions
This compound, a key metabolite of the drug bezafibrate, plays a significant role in modulating various cellular signaling pathways, primarily through its interaction with nuclear receptors and its influence on metabolic intermediates.
Impact on Lipid-Sensing and Energy Homeostasis Pathways
This compound is recognized as a potent activator of peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that functions as a transcription factor, regulating the expression of genes involved in lipid and glucose metabolism. Activation of PPARα by this compound leads to a cascade of downstream effects that significantly impact lipid-sensing and energy homeostasis.
The mechanism involves this compound binding to PPARα, which then forms a heterodimer with the retinoid X receptor (RXR). This complex subsequently binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs), thereby regulating the transcription of target genes. Key target genes include those involved in fatty acid oxidation, such as acyl-CoA oxidase and carnitine palmitoyltransferase I (CPT1).
Activation of PPARα by this compound stimulates fatty acid oxidation in the liver, reduces the synthesis of very low-density lipoprotein (VLDL), and enhances the clearance of triglyceride-rich particles from the plasma. By promoting fatty acid oxidation, this compound reduces the availability of substrates for triglyceride synthesis, contributing to lower triglyceride levels. PPARα is described as a nutrient-sensing nuclear receptor typically activated in the fasted state, linking this compound's action to the cellular response to nutritional status.
Studies have shown that fibrates, including bezafibrate, can stimulate mitochondrial β-oxidation. Bezafibrate treatment has been demonstrated to improve hepatic lipid metabolism by upregulating fatty acid β-oxidation and decreasing lipogenesis. This is consistent with the known role of PPARα in promoting a metabolic state favoring fatty acid catabolism.
The impact on lipid sensing and energy homeostasis is further underscored by the critical role of fatty acyl-CoAs in hypothalamic lipid sensing, which is crucial for regulating whole-body energy and glucose homeostasis. While this compound's direct role in hypothalamic lipid sensing requires specific investigation, its nature as an acyl-CoA derivative and its impact on systemic lipid metabolism suggest a potential influence on these central pathways.
Data regarding the effect of bezafibrate (and by extension, its metabolite this compound) on key enzymes in fatty acid metabolism highlights its influence on these pathways:
| Enzyme/Process | Effect of Bezafibrate/Bezafibroyl-CoA (where studied) | Reference |
| PPARα Activation | Potent Activator | |
| Fatty Acid Oxidation | Enhanced | |
| VLDL Synthesis | Reduced | |
| Triglyceride Clearance | Enhanced | |
| Fatty Acid Elongation (VLCFA) | Inhibited by this compound | |
| Lipogenesis | Decreased | |
| CPT1 Activity | Regulated (implied by PPARα activation) |
Potential for Direct Protein Acylation and Redox Signaling Modulation
Acyl-CoA species are known to participate in protein acylation, a post-translational modification that can alter protein function and structure in response to changes in cellular metabolism. This process involves the transfer of an acyl group from an acyl-CoA to specific amino acid residues, primarily lysine (B10760008) thiols. Given that this compound is an acyl-CoA derivative, it has the potential to directly acylate proteins.
While direct evidence of this compound mediating protein acylation is not extensively detailed in the provided sources, the general mechanism of acyl-CoA-mediated protein acylation supports this potential. Acyl-CoA molecules can induce acylation of lysine residues, modifying protein structure and function. This mechanism links cellular metabolic status to the regulation of protein activity. Various acyl-CoA molecules, beyond just Acetyl-CoA, are known to act as acyl group donors for protein modifications.
Furthermore, Coenzyme A (CoA) and its derivatives are involved in cellular redox signaling. Protein CoAlation, the covalent attachment of CoA to cysteine thiols, has been identified as a reversible post-translational modification that is induced by oxidative and metabolic stress. This modification can impact the activity of key cellular enzymes. The thiol group of CoA is capable of participating in thiol-disulfide exchange reactions.
Although specific studies on this compound's direct involvement in protein CoAlation or other thiol-based redox modifications are not highlighted, its structure containing the CoA moiety suggests a potential, albeit not yet fully elucidated, role in modulating cellular redox state and protein function through such mechanisms. The interplay between acyl-CoA levels, protein acylation, and redox state is an active area of research, particularly in the context of metabolic dysfunction.
Cellular Signaling Pathway Interventions
This compound, a key metabolite of the drug bezafibrate, plays a significant role in modulating various cellular signaling pathways, primarily through its interaction with nuclear receptors and its influence on metabolic intermediates.
Impact on Lipid-Sensing and Energy Homeostasis Pathways
This compound is recognized as a potent activator of peroxisome proliferator-activated receptor alpha (PPARα) fishersci.ca. PPARα is a nuclear receptor that functions as a transcription factor, regulating the expression of genes involved in lipid and glucose metabolism ctpharma.com.tr. Activation of PPARα by this compound leads to a cascade of downstream effects that significantly impact lipid-sensing and energy homeostasis fishersci.cactpharma.com.tr.
The mechanism involves this compound binding to PPARα, which then forms a heterodimer with the retinoid X receptor (RXR) fishersci.ca. This complex subsequently binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs), thereby regulating the transcription of target genes fishersci.ca. Key target genes include those involved in fatty acid oxidation, such as acyl-CoA oxidase and carnitine palmitoyltransferase I (CPT1) fishersci.ca.
Activation of PPARα by this compound stimulates fatty acid oxidation in the liver, reduces the synthesis of very low-density lipoprotein (VLDL), and enhances the clearance of triglyceride-rich particles from the plasma fishersci.cactpharma.com.tr. By promoting fatty acid oxidation, this compound reduces the availability of substrates for triglyceride synthesis, contributing to lower triglyceride levels ctpharma.com.tr. PPARα is described as a nutrient-sensing nuclear receptor typically activated in the fasted state, linking this compound's action to the cellular response to nutritional status wikipedia.org.
Studies have shown that fibrates, including bezafibrate, can stimulate mitochondrial β-oxidation fishersci.ca. Bezafibrate treatment has been demonstrated to improve hepatic lipid metabolism by upregulating fatty acid β-oxidation and decreasing lipogenesis wikipedia.org. This is consistent with the known role of PPARα in promoting a metabolic state favoring fatty acid catabolism wikipedia.org.
The impact on lipid sensing and energy homeostasis is further underscored by the critical role of fatty acyl-CoAs in hypothalamic lipid sensing, which is crucial for regulating whole-body energy and glucose homeostasis fishersci.caciteab.comrqbchemical.com. While this compound's direct role in hypothalamic lipid sensing requires specific investigation, its nature as an acyl-CoA derivative and its impact on systemic lipid metabolism suggest a potential influence on these central pathways.
Data regarding the effect of bezafibrate (and by extension, its metabolite this compound) on key enzymes in fatty acid metabolism highlights its influence on these pathways:
| Enzyme/Process | Effect of Bezafibrate/Bezafibroyl-CoA (where studied) | Reference |
| PPARα Activation | Potent Activator | fishersci.ca |
| Fatty Acid Oxidation | Enhanced | fishersci.cactpharma.com.tr |
| VLDL Synthesis | Reduced | fishersci.cactpharma.com.tr |
| Triglyceride Clearance | Enhanced | fishersci.cactpharma.com.tr |
| Fatty Acid Elongation (VLCFA) | Inhibited by this compound | fishersci.ca |
| Lipogenesis | Decreased | wikipedia.org |
| CPT1 Activity | Regulated (implied by PPARα activation) | fishersci.ca |
Potential for Direct Protein Acylation and Redox Signaling Modulation
Acyl-CoA species are known to participate in protein acylation, a post-translational modification that can alter protein function and structure in response to changes in cellular metabolism. This process involves the transfer of an acyl group from an acyl-CoA to specific amino acid residues, primarily lysine thiols. Given that this compound is an acyl-CoA derivative, it has the potential to directly acylate proteins.
While direct evidence of this compound mediating protein acylation is not extensively detailed in the provided sources, the general mechanism of acyl-CoA-mediated protein acylation supports this potential. Acyl-CoA molecules can induce acylation of lysine residues, modifying protein structure and function. This mechanism links cellular metabolic status to the regulation of protein activity. Various acyl-CoA molecules, beyond just Acetyl-CoA, are known to act as acyl group donors for protein modifications.
Furthermore, Coenzyme A (CoA) and its derivatives are involved in cellular redox signaling. Protein CoAlation, the covalent attachment of CoA to cysteine thiols, has been identified as a reversible post-translational modification that is induced by oxidative and metabolic stress. This modification can impact the activity of key cellular enzymes. The thiol group of CoA is capable of participating in thiol-disulfide exchange reactions.
Although specific studies on this compound's direct involvement in protein CoAlation or other thiol-based redox modifications are not highlighted, its structure containing the CoA moiety suggests a potential, albeit not yet fully elucidated, role in modulating cellular redox state and protein function through such mechanisms. The interplay between acyl-CoA levels, protein acylation, and redox state is an active area of research, particularly in the context of metabolic dysfunction.
Influence on Metabolic Fluxes within Cellular Compartments
This compound directly influences metabolic fluxes, particularly within pathways of fatty acid metabolism. A notable finding is the direct inhibitory effect of this compound on fatty acid elongation fishersci.ca. Specifically, this compound has been shown to inhibit the chain elongation activity of both C16:0-CoA and C22:0-CoA in a concentration-dependent manner. This inhibition affects enzymes like ELOVL6 and ELOVL1, which are crucial for the synthesis of very long-chain fatty acids (VLCFA). This mechanism is distinct from PPARα activation and represents a direct intervention in a specific metabolic pathway fishersci.ca.
The inhibition of fatty acid elongation by this compound leads to a reduction in the synthesis of VLCFA, such as C26:0. This finding has particular relevance in conditions like X-linked adrenoleukodystrophy (X-ALD), where there is an accumulation of VLCFA due to impaired peroxisomal β-oxidation fishersci.ca.
Beyond this direct inhibition, this compound's role as a PPARα activator indirectly influences numerous metabolic fluxes fishersci.cactpharma.com.tr. By upregulating genes involved in fatty acid oxidation, it promotes the flux of fatty acids towards degradation pathways (beta-oxidation) and away from synthesis and storage pathways fishersci.cactpharma.com.trwikipedia.org. This shift in metabolic flux impacts the availability of acyl-CoA substrates for various processes, including triglyceride synthesis and potentially protein acylation.
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rate of metabolite flow through biochemical pathways and understand the functional state of cellular metabolism. While specific MFA data detailing the global impact of this compound on all cellular metabolic fluxes were not found, the demonstrated effects on fatty acid oxidation and elongation indicate significant targeted modulation of lipid metabolic fluxes within cellular compartments like the cytoplasm and peroxisomes/endoplasmic reticulum where elongation occurs wikipedia.orgfishersci.ca. The activation of mitochondrial beta-oxidation also indicates an influence on mitochondrial metabolic fluxes wikipedia.org.
The influence of this compound on metabolic fluxes can be summarized as follows:
| Metabolic Pathway/Process | Influence of this compound | Mechanism | Reference |
| Fatty Acid Elongation (VLCFA) | Inhibited | Direct enzyme inhibition (ELOVL1, ELOVL6) | fishersci.ca |
| Mitochondrial Beta-Oxidation | Increased | PPARα activation | wikipedia.org |
| Triglyceride Synthesis | Decreased (indirectly) | Reduced substrate availability from oxidation | ctpharma.com.trwikipedia.org |
| VLDL Production | Reduced | PPARα activation | fishersci.cactpharma.com.tr |
| Overall Lipid Catabolism | Favored | PPARα activation and elongation inhibition | fishersci.cactpharma.com.trwikipedia.orgfishersci.ca |
The precise and comprehensive mapping of all metabolic flux alterations induced by this compound in different cellular compartments and cell types would require detailed MFA studies. However, the current research clearly establishes its role in directing fatty acid metabolism towards oxidation and away from elongation, thereby influencing key cellular lipid pools wikipedia.orgfishersci.ca.
Academic Research Methodologies and Experimental Models for Bezafibroyl Coa Studies
In Vitro Cell-Based Systems
Cell-based systems offer a controlled environment to study the cellular uptake, metabolism, and effects of Bezafibroyl-CoA. Different cell types and preparations are utilized depending on the specific research question.
Primary Cell Cultures (e.g., Human Fibroblasts from Metabolic Disorders)
Primary cell cultures, particularly human fibroblasts derived from patients with metabolic disorders, are valuable models for studying the effects of this compound in a context relevant to human disease. Fibroblasts from patients with conditions like X-linked adrenoleukodystrophy (X-ALD) or very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency have been used to investigate the impact of bezafibrate (B1666932) (and by extension, this compound formation) on fatty acid metabolism and accumulation nih.govnih.gov. These cells retain some characteristics of the tissue of origin and the specific metabolic defect, making them suitable for assessing the potential therapeutic effects or metabolic interactions of this compound. Studies using fibroblasts from X-ALD patients have shown that bezafibrate can reduce very long-chain fatty acid (VLCFA) levels nih.gov. In VLCAD-deficient fibroblasts, bezafibrate treatment has been investigated for its ability to restore fatty acid oxidation capacities nih.gov.
Established Cell Lines for Metabolic and Transcriptional Research
Established cell lines are frequently used in metabolic and transcriptional research due to their ease of culture, homogeneity, and reproducibility. While direct studies explicitly naming "this compound" in established cell lines are less prominent in the search results, established cell lines are widely used to study the effects of bezafibrate, which is converted to this compound intracellularly uliege.beashg.org. These cell lines can be manipulated to investigate the transcriptional regulation of genes involved in fatty acid metabolism, such as those regulated by PPARs, which are targets of fibrates nih.gov. Studies using various cell lines have explored the metabolic effects of lipid-lowering drugs, including fibrates mdpi.com.
Subcellular Fractionation and Isolated Organelle Studies (e.g., Microsomes)
Subcellular fractionation allows for the isolation of specific cellular compartments, such as microsomes and mitochondria, to study the localization and activity of enzymes involved in the metabolism of this compound or affected by it. Microsomes, which contain enzymes involved in fatty acid elongation and other metabolic processes, are particularly relevant. Studies have utilized liver microsomes to investigate fatty acid elongation assays in the presence of bezafibrate or synthesized this compound nih.govspringermedizin.deuva.nl. These studies can help determine the direct enzymatic targets of this compound. The formation of CoA conjugates from xenobiotics, including fibrates, can be studied in subcellular fractions like microsomes and mitochondria acs.org.
Biochemical and Enzymatic Assays
Biochemical and enzymatic assays are essential for quantifying the activity of specific enzymes involved in fatty acid metabolism and assessing how this compound influences these activities.
Fatty Acid Elongation Assays with Labeled Substrates
Fatty acid elongation assays are used to measure the rate at which fatty acids are elongated, a process that occurs primarily in the endoplasmic reticulum and involves the addition of two-carbon units. These assays often utilize labeled substrates, such as [2-14C]malonyl-CoA and specific acyl-CoA primers (e.g., C16:0-CoA or C22:0-CoA), to track the formation of longer-chain fatty acids nih.govspringermedizin.deuva.nlresearchgate.net. By conducting these assays in the presence of this compound or bezafibrate and microsomal fractions, researchers can determine if this compound directly inhibits fatty acid elongation enzymes, such as ELOVL1 nih.govuva.nl.
An example of a fatty acid elongation assay involves incubating a reaction mixture containing potassium phosphate (B84403) buffer, α-cyclodextrin, NADPH, rotenone, [2-14C]malonyl-CoA, and a fatty acyl-CoA substrate (like C16:0-CoA or C22:0-CoA) with protein from a microsomal fraction nih.govspringermedizin.de. The incorporation of the labeled malonyl-CoA into longer fatty acids is then measured to assess elongation activity. Studies have shown that bezafibrate can directly inhibit fatty acid elongation activity in such assays nih.govspringermedizin.de.
Enzyme Activity Measurements (e.g., VLCAD activity, Acyl-CoA Oxidase activity)
Measuring the activity of specific enzymes in fatty acid metabolism is crucial for understanding the effects of this compound.
VLCAD Activity: Very-long-chain acyl-CoA dehydrogenase (VLCAD) is a mitochondrial enzyme involved in the beta-oxidation of very long-chain fatty acids. VLCAD activity can be measured using various methods, including spectrophotometric assays that monitor the reduction of an artificial electron acceptor in the presence of a VLCFA-CoA substrate like palmitoyl-CoA nih.govnih.gov. Studies have investigated the effect of bezafibrate on VLCAD activity in fibroblasts from patients with VLCAD deficiency, assessing its potential to restore enzyme function nih.govservice.gov.uk.
Acyl-CoA Oxidase Activity: Acyl-CoA oxidase (ACOX) is the first enzyme in the peroxisomal beta-oxidation pathway, catalyzing the desaturation of acyl-CoAs and producing hydrogen peroxide genecards.org. ACOX activity, particularly with substrates like palmitoyl-CoA, can be measured colorimetrically or spectrophotometrically epa.govscispace.com. While bezafibrate is known to induce peroxisome proliferation and increase the activity of peroxisomal enzymes like ACOX, studies measure ACOX activity to evaluate the broader effects of fibrates on peroxisomal function, which can be indirectly related to the metabolic consequences of this compound formation epa.govnih.gov.
These enzymatic assays provide quantitative data on how this compound or its precursor bezafibrate impacts key steps in both mitochondrial and peroxisomal fatty acid metabolism.
Palmitate Oxidation Capacity Assays
Palmitate oxidation capacity assays are a fundamental tool used to assess the rate at which cells or tissues can metabolize fatty acids through β-oxidation. These assays typically involve incubating cells or isolated mitochondria with a radiolabeled palmitate substrate, such as 9,10-[³H]palmitate. The rate of oxidation is quantified by measuring the production of tritiated water (³H₂O), a byproduct of the β-oxidation process. diabetesjournals.org, , oup.com
Studies investigating the effects of bezafibrate have shown that treatment can increase palmitate oxidation in various cell types, including primary cultures of adipocytes and fibroblasts from patients with fatty acid oxidation disorders. For instance, bezafibrate treatment significantly increased the oxidation of exogenously administered 9,10-[³H]palmitate in rat primary adipocytes, indicating enhanced fatty acid catabolism. diabetesjournals.org, In fibroblasts from individuals with very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, bezafibrate or fenofibric acid treatment induced a dose-dependent increase in palmitate oxidation capacities. oup.com, oup.com This increase in palmitate oxidation in bezafibrate-treated cells has been shown to be primarily mitochondrial. researchgate.net While bezafibrate itself can influence fatty acid oxidation, its conversion to this compound is relevant as this compound has been shown to inhibit overt carnitine palmitoyltransferase (I) in rat liver mitochondria, albeit with distinct kinetics compared to bezafibrate. nih.gov
Molecular Biology Techniques
Molecular biology techniques are crucial for understanding the mechanisms by which this compound or bezafibrate influence gene and protein expression, thereby affecting metabolic pathways.
RT-qPCR is widely used to quantify mRNA levels of specific genes in response to bezafibrate treatment. This technique allows researchers to determine how the compound affects the transcription of genes involved in various metabolic processes, particularly those regulated by PPARs. The methodology typically involves isolating total RNA from cells or tissues, synthesizing complementary DNA (cDNA) via reverse transcription, and then performing PCR amplification using gene-specific primers in the presence of a fluorescent reporter. nih.gov, oup.com Quantification is achieved by measuring the fluorescence signal during the amplification cycles and normalizing the results to the expression of reference genes. diabetesjournals.org,
Research using RT-qPCR has demonstrated that bezafibrate can upregulate the expression of genes involved in fatty acid oxidation, such as acyl-CoA oxidase (ACO) and muscle-type carnitine palmitoyltransferase I (M-CPT-I). diabetesjournals.org, It has also been shown to increase mRNA levels of uncoupling proteins (UCP-2 and UCP-3), which are mitochondrial proteins that can facilitate fatty acid oxidation. diabetesjournals.org, Studies in fibroblasts from VLCAD-deficient patients treated with bezafibrate showed increased VLCAD mRNA expression. oup.com Bezafibrate has also been reported to influence the expression of genes related to mitochondrial biogenesis, including NRF1, TFAM, and PPARGC1A (encoding PGC-1α). nih.gov, researchgate.net Furthermore, RT-qPCR has been used to assess the impact of bezafibrate on the expression of PPAR isoforms themselves. oup.com, iiarjournals.org
Western blotting is an essential technique for analyzing the protein levels and post-translational modifications of specific proteins. This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. bioscmed.com, nih.gov, thermofisher.com The intensity of the detected band correlates with the abundance of the protein. thermofisher.com
Western blot analysis has been employed to confirm that changes in mRNA levels observed with RT-qPCR translate into altered protein levels. For example, studies on VLCAD-deficient fibroblasts treated with bezafibrate showed an increase in immunoreactive VLCAD protein levels, correlating with increased mRNA expression and palmitate oxidation. oup.com, researchgate.net Western blotting has also been used to assess the expression of PPAR proteins in response to bezafibrate treatment in various models. frontiersin.org, researchgate.net, medchemexpress.com Changes in the phosphorylation status of proteins involved in signaling pathways affected by bezafibrate can also be investigated using Western blotting with antibodies specific for phosphorylated epitopes. frontiersin.org, researchgate.net
ChIP is a technique used to investigate the interaction between proteins (such as transcription factors) and DNA in living cells. This method is particularly valuable for determining if a transcription factor, like PPAR, directly binds to the promoter region of a target gene in response to a stimulus, such as treatment with bezafibrate or its metabolic effects. The process involves crosslinking proteins to DNA, shearing the chromatin, and then using an antibody specific to the protein of interest to immunoprecipitate the protein-DNA complexes. The DNA is then purified and analyzed to identify the bound sequences, typically through PCR or sequencing.
ChIP assays have been utilized in fibrate research to demonstrate the binding of PPARs to peroxisome proliferator-activated receptor response elements (PPREs) in the regulatory regions of target genes. Studies have shown that bezafibrate can increase PPARα binding to the promoter DNA of genes like FGF21. researchgate.net Similarly, fenofibrate (B1672516), another fibrate, has been shown to promote PPARα binding to PPREs in the MDR3 gene promoter. nih.gov These studies provide direct evidence of how fibrates, acting through PPARs (which can be activated by bezafibrate and potentially its metabolites), can directly influence gene transcription.
Western Blotting for Protein Expression and Modifications
Preclinical In Vivo Model Systems
Preclinical in vivo models, particularly genetically modified rodents, are indispensable for studying the systemic effects of this compound's precursor, bezafibrate, on metabolism and disease pathogenesis. These models allow for the investigation of complex interactions between different tissues and organs and the long-term consequences of bezafibrate treatment.
Genetically modified rodent models, such as mice with targeted deletions (knockouts) or overexpression of specific genes, are powerful tools for dissecting the in vivo roles of proteins and pathways affected by bezafibrate.
PPAR knockout mice, including PPARα-null and PPARβ-null models, have been used to determine the extent to which the effects of bezafibrate are mediated by specific PPAR isoforms. Studies in PPARα-null mice have shown that many of the metabolic effects of bezafibrate, such as increased liver weight and changes in the expression of lipid-metabolizing enzymes, are dependent on PPARα. nih.gov, nih.gov However, some effects of bezafibrate on gene expression can still occur in the absence of functional PPARα, suggesting involvement of other PPAR isoforms like PPARβ or PPARδ. nih.gov, nih.gov PPARα-deficient mice have also been used to study the impact of fibrates on adiponectin levels. ahajournals.org
ELOVL1 overexpressing mice are relevant models for studying the effects of bezafibrate on very long-chain fatty acid (VLCFA) metabolism. ELOVL1 is a key enzyme involved in the elongation of fatty acids, particularly the synthesis of VLCFAs. nih.gov, researchgate.net this compound has been shown to directly inhibit fatty acid elongation, including the activity of ELOVL1. nih.gov, springermedizin.de, researchgate.net Studies using microsomes from wild-type and ELOVL1 overexpressing mice have confirmed the inhibitory effect of this compound on both long-chain and very long-chain fatty acid elongation. nih.gov, springermedizin.de Genetically modified mice with ELOVL1 overexpression, sometimes in combination with deficiencies in other genes like Abcd1 (involved in X-linked adrenoleukodystrophy), serve as models to study VLCFA accumulation and the potential therapeutic effects of compounds like bezafibrate that can reduce VLCFA levels. harvard.edu, plos.org
Dietary Interventions in Animal Models for Metabolic Perturbations
Research into metabolic perturbations often utilizes animal models subjected to specific dietary interventions to mimic human disease states such as obesity, insulin (B600854) resistance, dyslipidemia, and fatty liver disease. These models are crucial for understanding the complex interplay between diet, metabolism, and the mechanisms of action of therapeutic compounds or their active metabolites, such as this compound.
Dietary interventions in animal models, such as feeding high-fat, high-sucrose, or high-cholesterol diets, are widely employed to induce metabolic syndrome-like conditions and associated disorders like metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD). springermedizin.denih.govresearchgate.netctdbase.orgnih.gov These diets can lead to various metabolic derangements, including increased body weight and adiposity, elevated fasting glucose and insulin levels, and altered serum lipid profiles (e.g., increased triglycerides and cholesterol). nih.govctdbase.org Animal models, predominantly rodents like mice and rats, as well as rabbits and non-human primates, exhibit metabolic changes in response to these diets that share similarities with human metabolic disorders. springermedizin.dectdbase.org
Given this compound's role as a PPARα activator involved in lipid metabolism, studies investigating its effects would logically align with models where these pathways are perturbed by diet. For instance, dietary models inducing dyslipidemia or fatty liver disease could potentially be used to study how this compound influences fatty acid oxidation and triglyceride metabolism via PPARα activation. However, it is important to note that the effects of fibrates, the class of drugs from which bezafibrate is derived, can differ significantly between rodents and humans. ontosight.ai This species difference is a critical consideration when selecting animal models to study the effects of bezafibrate and its metabolites like this compound. ontosight.ai
Emerging Research Avenues and Conceptual Advances for Bezafibroyl Coa
Discovery of Novel Binding Partners and Effector Proteins of Bezafibroyl-CoA
Research into this compound has identified specific proteins with which it interacts, mediating downstream cellular effects. A well-established interaction is the activation of peroxisome proliferator-activated receptor alpha (PPARα). This compound acts as a potent activator of PPARα, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex subsequently binds to peroxisome proliferator response elements (PPREs) in the genome, regulating the expression of genes involved in fatty acid oxidation and lipid metabolism, such as acyl-CoA oxidase and carnitine palmitoyltransferase I. ontosight.ai
Beyond nuclear receptors, this compound has also been shown to interact with and inhibit key enzymes in fatty acid metabolism. Studies have demonstrated that this compound inhibits carnitine palmitoyltransferase I (CPT I), an enzyme crucial for the transport of fatty acids into mitochondria for beta-oxidation. nih.gov Furthermore, this compound has been found to directly inhibit fatty acid chain elongation activity, specifically impacting enzymes responsible for elongating fatty acid chains like C16:0 and C22:0. This inhibition of elongation appears to be a direct effect of this compound and may occur independently of PPAR activation. nih.govspringermedizin.de
While research on this compound's specific binding partners is ongoing, the broader family of acyl-CoA binding proteins (ACBPs) are known to bind various acyl-CoA esters with high affinity and are involved in their intracellular transport and metabolism. frontiersin.orgfrontiersin.orgnih.gov This suggests potential, though not yet fully elucidated, interactions between this compound and components of the cellular machinery that handle acyl-CoA species.
The identified binding partners and effector proteins of this compound are summarized in the table below:
| Binding Partner/Effector Protein | Interaction Type/Effect |
| Peroxisome Proliferator-Activated Receptor alpha (PPARα) | Activation, leading to downstream gene regulation |
| Carnitine Palmitoyltransferase I (CPT I) | Inhibition |
| Fatty acid elongation enzymes (e.g., ELOVL1) | Direct inhibition of fatty acid chain elongation activity |
Systems-Level Analysis of this compound's Metabolic Footprint
Integration with Metabolomics and Proteomics Data for Comprehensive Pathway Mapping
Integrated metabolomics and proteomics approaches are powerful tools for mapping the metabolic footprint of bioactive compounds like this compound. By simultaneously analyzing changes in metabolite levels (metabolomics) and protein abundance or modification (proteomics), researchers can gain a more comprehensive understanding of affected pathways and regulatory networks. nih.govplos.orgfrontiersin.orgnih.govmdpi.com Applying these integrated strategies to study this compound's effects can reveal how its interactions with proteins like PPARα, CPT I, and elongation enzymes translate into broader shifts in lipid metabolism, energy production, and potentially other interconnected pathways. ontosight.ainih.govnih.govspringermedizin.de This can help in mapping the complex network of metabolic alterations influenced by this compound.
Understanding Cellular Plasticity and Adaptability in Response to this compound-Mediated Interventions
Cellular systems exhibit plasticity and adaptability in response to various stimuli, including pharmacological interventions mediated by compounds like this compound. Research has shown that bezafibrate (B1666932), acting in part through its metabolite this compound, can induce adaptive responses in cells. For instance, in fibroblasts from patients with X-linked adrenoleukodystrophy (X-ALD), bezafibrate treatment leads to a reduction in very long-chain fatty acids (VLCFAs) by inhibiting fatty acid elongation, demonstrating a cellular adaptation in lipid metabolism pathways. nih.govspringermedizin.de While the precise mechanisms of cellular plasticity in response to this compound are an active area of investigation, these findings highlight the capacity of cells to remodel their metabolic processes in the presence of this compound.
Innovations in Analytical Chemistry for Endogenous this compound Detection and Quantification in Biological Systems
Accurate detection and quantification of endogenous this compound in biological matrices are crucial for understanding its pharmacokinetics, tissue distribution, and true endogenous levels under various physiological and pathological conditions. While this compound can be synthesized for experimental purposes using specific chemical methods nih.govspringermedizin.de, the development of sensitive and specific analytical techniques for its measurement in biological samples remains an important area. Modern analytical chemistry techniques, such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), are widely used for the detection and quantification of a broad range of metabolites, including acyl-CoA species. frontiersin.orgnih.gov Adapting and optimizing these methods specifically for this compound is essential for advancing research into its endogenous roles and metabolic dynamics.
Q & A
Q. How can researchers characterize the physicochemical properties of Bezafibroyl-CoA for experimental validation?
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for sensitivity and specificity. Calibrate using isotopically labeled internal standards (e.g., deuterated analogs) to minimize matrix effects .
- Validate methods per ICH Q2(R1) guidelines , including linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (80–120%) .
Q. How should researchers design initial experiments to assess this compound’s metabolic stability?
- Use hepatocyte or microsomal incubations under physiologically relevant conditions (37°C, NADPH cofactor). Monitor degradation kinetics via LC-MS and calculate half-life (t½) .
- Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated enzymes) to validate assay robustness .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s enzyme inhibition potency?
Methodological Answer:
- Replicate studies using identical assay conditions (e.g., substrate concentration, pH, temperature) and validate enzyme sources (e.g., recombinant vs. tissue-derived) .
- Perform dose-response analyses to calculate IC50 values, ensuring statistical power (n ≥ 3 replicates) and outlier detection (Grubbs’ test) .
- Cross-validate findings with orthogonal assays (e.g., fluorescence polarization vs. radiometric methods) .
Q. What strategies optimize this compound’s synthetic route for high-yield, high-purity production?
- Employ DoE (Design of Experiments) to identify critical parameters (e.g., reaction time, catalyst loading). Use response surface modeling to maximize yield .
- Purify intermediates via preparative HPLC with gradient elution, monitoring by UV-Vis at λmax = 254 nm .
- Characterize final product using X-ray crystallography (if crystalline) or 2D-NMR for stereochemical confirmation .
Q. How can mechanistic studies elucidate this compound’s interaction with acyl-CoA synthetases?
- Conduct stopped-flow kinetics to measure binding affinity (Kd) and catalytic turnover (kcat) .
- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding poses, validated by site-directed mutagenesis of active-site residues .
Q. What frameworks integrate multi-omics data to study this compound’s metabolic impact?
- Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) data via pathway enrichment tools (e.g., MetaboAnalyst, KEGG Mapper) .
- Apply machine learning models (e.g., random forests) to identify biomarkers of exposure or toxicity, ensuring cross-validation (train-test splits ≥70:30) .
Key Considerations for Data Interpretation
- Contradiction Analysis: Use Bradford-Hill criteria to assess causality in observed effects, emphasizing dose-response relationships and biological plausibility .
- Reproducibility: Document all experimental parameters (e.g., buffer composition, equipment calibration) in supplementary materials .
- Ethical and Statistical Rigor: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .
For further guidance on literature review or experimental design, consult specialized chemistry encyclopedias (e.g., Comprehensive Organic Chemistry) or institutional repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
